molecular formula C8H8N4S B177851 1-m-Tolyl-1H-tetrazole-5-thiol CAS No. 41401-38-1

1-m-Tolyl-1H-tetrazole-5-thiol

Cat. No.: B177851
CAS No.: 41401-38-1
M. Wt: 192.24 g/mol
InChI Key: KGKMQZXVDKMKRL-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-tetrazole-5-thiol is an organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound this compound is characterized by a five-membered ring containing four nitrogen atoms and a thiol group attached to a tolyl group. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to be an effective inhibitor of aluminum corrosion . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might interact with similar targets.

Mode of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion in 1m hcl solution . This suggests that this compound might have a similar interaction with its targets.

Result of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion . This suggests that this compound might have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-m-Tolyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of tolyl isothiocyanate with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions typically involve moderate temperatures and the use of polar solvents such as dimethylformamide or acetonitrile .

Another method involves the condensation of tolyl hydrazine with carbon disulfide, followed by cyclization with sodium azide. This method also yields this compound with good efficiency .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zinc chloride or indium(III) chloride can enhance the reaction rate and selectivity . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-m-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride in polar solvents.

    Substitution: Alkyl halides, acyl chlorides in the presence of bases such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated tetrazole derivatives.

Scientific Research Applications

1-m-Tolyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-m-Tolyl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:

    1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a phenyl group instead of a tolyl group.

    5-Mercapto-1-phenyltetrazole: Another thiol-substituted tetrazole with a phenyl group.

    1-Methyl-1H-tetrazole-5-thiol: Contains a methyl group instead of a tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMQZXVDKMKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350632
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-38-1
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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